molecular formula C28H29ClN4O3S B12208429 (5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B12208429
M. Wt: 537.1 g/mol
InChI Key: PCQZQCJXNPZBAD-QFEZKATASA-N
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Description

This compound features a thiazol-4(5H)-one core substituted with a (Z)-configured pyrazol-4-ylmethylidene group and a 2,6-dimethylmorpholine moiety. The pyrazole ring is further substituted with a 3-chloro-4-propoxyphenyl group and a phenyl group. The 2,6-dimethylmorpholine group may enhance metabolic stability compared to non-methylated morpholine derivatives .

Properties

Molecular Formula

C28H29ClN4O3S

Molecular Weight

537.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C28H29ClN4O3S/c1-4-12-35-24-11-10-20(13-23(24)29)26-21(17-33(31-26)22-8-6-5-7-9-22)14-25-27(34)30-28(37-25)32-15-18(2)36-19(3)16-32/h5-11,13-14,17-19H,4,12,15-16H2,1-3H3/b25-14-

InChI Key

PCQZQCJXNPZBAD-QFEZKATASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)Cl

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Table 1: Key Structural Differences Among Thiazol-4(5H)-one Derivatives

Compound Name Thiazole Substituents Pyrazole/Other Substituents Morpholine Derivative Reference
Target Compound (Z)-Pyrazol-4-ylmethylidene 3-(3-Chloro-4-propoxyphenyl), 1-phenyl 2,6-Dimethylmorpholine -
(Z)-5-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one (Z)-Pyrazol-4-ylmethylidene 5-Chloro-3-methyl, 1-phenyl Morpholine (non-methylated)
(Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs Varied benzylidene groups Substituted phenylamino groups (e.g., methyl, nitro) Absent
(4Z)-4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(4-thiomethylphenyl)methylene]-5-methyl-2-phenylpyrazol-3-one Pyrazol-4-ylmethylene with thiomethylphenyl 5-Hydroxy-3-methyl, 1-phenyl Absent (pyrazolone core)

Key Observations :

  • The 3-chloro-4-propoxyphenyl substituent introduces both halogenated and alkoxy groups, which may enhance binding affinity to hydrophobic pockets in biological targets compared to simpler phenyl or methyl groups in analogs .

Key Observations :

  • The synthesis of the target compound may face challenges in achieving regioselectivity during pyrazole functionalization and thiazole ring formation.
  • Analogs with simpler substituents (e.g., phenylamino groups) are synthesized via straightforward Knoevenagel condensations, whereas the target compound’s complex substituents may require multi-step protocols .

Hypothetical Bioactivity Based on Structural Analogs :

  • Anticancer Potential: Compounds with pyrazole-thiazole hybrids (e.g., ) have shown activity in inducing ferroptosis in oral squamous cell carcinoma (OSCC) . The target compound’s chloro- and propoxyphenyl groups may enhance cytotoxicity or selectivity.
  • Antimicrobial Properties : Thiazol-4(5H)-ones with substituted benzylidene groups () exhibit insecticidal activity by disrupting metabolic pathways in pests . The target compound’s lipophilic substituents could improve penetration through insect cuticles.

Table 3: Potential Biological Targets and Mechanisms

Compound Class Proposed Mechanism Biological System Tested Reference
Pyrazole-thiazole hybrids Ferroptosis induction via GPX4 inhibition OSCC cell lines
Thiazol-4(5H)-ones with morpholine Kinase inhibition (e.g., PI3K/AKT/mTOR pathway) Cancer cell proliferation assays
Benzylidene-thiazolones Disruption of mitochondrial membrane potential Pest insect models

Physicochemical and Computational Analysis

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